molecular formula C26H27N3O3S B298092 2-[4-(2-{[(4-methylbenzyl)sulfanyl]acetyl}carbohydrazonoyl)phenoxy]-N-(4-methylphenyl)acetamide

2-[4-(2-{[(4-methylbenzyl)sulfanyl]acetyl}carbohydrazonoyl)phenoxy]-N-(4-methylphenyl)acetamide

Cat. No.: B298092
M. Wt: 461.6 g/mol
InChI Key: YZXMSWHOSVYCEE-JFLMPSFJSA-N
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Description

2-[4-(2-{[(4-methylbenzyl)sulfanyl]acetyl}carbohydrazonoyl)phenoxy]-N-(4-methylphenyl)acetamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-{[(4-methylbenzyl)sulfanyl]acetyl}carbohydrazonoyl)phenoxy]-N-(4-methylphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 4-methylphenyl derivatives, followed by the introduction of acetyl and hydrazinylidene groups under controlled reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-{[(4-methylbenzyl)sulfanyl]acetyl}carbohydrazonoyl)phenoxy]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[4-(2-{[(4-methylbenzyl)sulfanyl]acetyl}carbohydrazonoyl)phenoxy]-N-(4-methylphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(2-{[(4-methylbenzyl)sulfanyl]acetyl}carbohydrazonoyl)phenoxy]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of 4-methylphenyl and hydrazinylidene groups, such as:

  • 4-methyl-N-phenylbenzenesulfonamide
  • (E)-N-[(4-methylphenyl)methyl]-N’-phenyl(methylsulfanyl)methanimidamide

Uniqueness

2-[4-(2-{[(4-methylbenzyl)sulfanyl]acetyl}carbohydrazonoyl)phenoxy]-N-(4-methylphenyl)acetamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H27N3O3S

Molecular Weight

461.6 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[4-[(E)-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide

InChI

InChI=1S/C26H27N3O3S/c1-19-3-7-22(8-4-19)17-33-18-26(31)29-27-15-21-9-13-24(14-10-21)32-16-25(30)28-23-11-5-20(2)6-12-23/h3-15H,16-18H2,1-2H3,(H,28,30)(H,29,31)/b27-15+

InChI Key

YZXMSWHOSVYCEE-JFLMPSFJSA-N

SMILES

CC1=CC=C(C=C1)CSCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C

Isomeric SMILES

CC1=CC=C(C=C1)CSCC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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